Panadiplon

Vue d'ensemble

Description

Méthodes De Préparation

La voie de synthèse du Panadiplon implique la préparation de la 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[5,1-c]quinoxalin-4-one. Les conditions de réaction et les méthodes de production industrielle ne sont pas largement documentées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base imidazoquinoxalinone .

Analyse Des Réactions Chimiques

Le Panadiplon subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à des formes réduites de this compound.

Substitution : Le this compound peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs.

Applications de la recherche scientifique

Le this compound a été largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Certaines de ses applications incluent :

Biologie : Il est utilisé dans la recherche animale pour étudier les effets des agonistes partiels du récepteur GABA A.

Mécanisme d'action

Le this compound agit comme un agoniste partiel du récepteur GABA A à haute affinité . Il se lie au récepteur GABA A et renforce les effets inhibiteurs du GABA, conduisant à des effets anxiolytiques avec des propriétés sédatives minimales . Les cibles moléculaires et les voies impliquées comprennent le récepteur GABA A, qui joue un rôle crucial dans la médiation des effets du composé .

Applications De Recherche Scientifique

Anxiolytic Properties

Panadiplon was developed as an anxiolytic agent aimed at treating anxiety disorders. Its mechanism of action involves modulation of GABA A receptor activity, similar to benzodiazepines but with a distinct profile that limits sedation and amnesia. Initial studies indicated that this compound could effectively reduce anxiety without the adverse effects commonly associated with traditional benzodiazepines .

Clinical Studies

Although this compound showed promise in preclinical trials, it was discontinued from clinical trials after Phase 1 due to hepatotoxicity concerns. Reports indicated that subjects experienced liver damage, which was not predicted by earlier animal studies . The compound's development highlights the challenges in translating animal model results to human applications.

Animal Research

Despite its discontinuation for human use, this compound remains valuable in animal research as a reference compound for studying GABA A receptor modulators. It is utilized to compare the effects of other anxiolytics and to understand the mechanisms underlying GABAergic modulation in various animal models .

Hepatic Toxicity Studies

Research has extensively documented the hepatic toxicity associated with this compound. Studies conducted on rabbits demonstrated that the compound induced mitochondrial dysfunction in liver cells, leading to decreased beta-oxidation rates and impaired mitochondrial respiration. These findings have contributed to understanding drug-induced liver injury mechanisms and idiosyncratic drug reactions .

Case Studies and Findings

Mécanisme D'action

Panadiplon acts as a high-affinity GABA A receptor partial agonist . It binds to the GABA A receptor and enhances the inhibitory effects of GABA, leading to anxiolytic effects with minimal sedative properties . The molecular targets and pathways involved include the GABA A receptor, which plays a crucial role in mediating the compound’s effects .

Comparaison Avec Des Composés Similaires

Le Panadiplon est unique en raison de sa nouvelle structure chimique et de son profil pharmacologique. Il est classé comme anxiolytique non benzodiazépinique, contrairement aux benzodiazépines traditionnelles. Les composés similaires comprennent :

Bretazenil : Un médicament anxiolytique imidazopyrrolobenzodiazépinique dérivé de la famille des benzodiazépines.

Alpidem : Un médicament anxiolytique de la famille des imidazopyridines.

TPA-023 : Un médicament anxiolytique avec une nouvelle structure chimique, utilisé dans la recherche scientifique. Ces composés partagent des propriétés anxiolytiques similaires mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques spécifiques.

Activité Biologique

Panadiplon, also known as U-78875, is a non-benzodiazepine anxiolytic compound that has garnered attention due to its unique pharmacological profile and associated hepatic toxicity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.

This compound is characterized by its high affinity for the GABA receptor, acting as a partial agonist. This mechanism is central to its anxiolytic effects, which are achieved with minimal sedative properties compared to traditional benzodiazepines. The molecular formula of this compound is CHNO, with a molar mass of approximately 335.367 g/mol .

Pharmacological Profile

- Anxiolytic Effects : this compound exhibits potent anxiolytic activity in various animal models, demonstrating efficacy comparable to benzodiazepines but with reduced side effects such as sedation and motor impairment .

- Hepatic Toxicity : Despite its favorable anxiolytic profile, this compound has been associated with significant hepatic toxicity. This adverse effect was not predicted during preclinical studies involving rats, dogs, or monkeys but was observed in Phase 1 clinical trials involving human volunteers .

Case Study Overview

A detailed review of the hepatic toxicity associated with this compound highlighted idiosyncratic responses that were species-specific. The following table summarizes key findings from various studies:

Mechanism of Hepatic Toxicity

The mechanism underlying this compound's hepatic toxicity involves several biochemical pathways:

- Metabolism : this compound is metabolized into a carboxylic acid derivative which inhibits mitochondrial fatty acid beta-oxidation, leading to energy depletion in liver cells .

- Cellular Stress : This metabolic disruption renders hepatocytes more susceptible to secondary stressors, culminating in apoptosis and necrosis .

- Species Differences : The variability in toxicity responses among different species underscores the complexity of drug metabolism and the importance of thorough preclinical evaluations .

Propriétés

IUPAC Name |

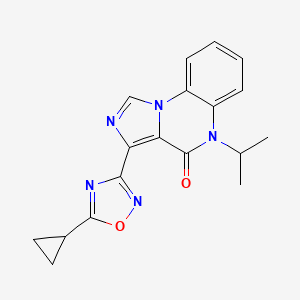

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869698 | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124423-84-3 | |

| Record name | Panadiplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panadiplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.